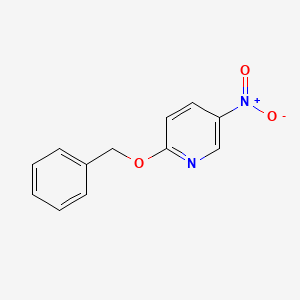

2-(Benzyloxy)-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring is a fundamental heterocyclic aromatic compound that is structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen-containing heterocycle is a ubiquitous scaffold found in a vast array of natural products, including alkaloids (like nicotine) and vitamins (such as niacin). nih.govscispace.com

In the realm of medicinal chemistry, pyridine derivatives are of paramount importance and are considered "privileged scaffolds" due to their consistent presence in a diverse range of FDA-approved drugs. scispace.comresearchgate.net Their significance stems from several key properties:

Biological Activity : Pyridine-containing compounds exhibit a wide spectrum of biological activities, leading to their use as therapeutic agents against various diseases. scispace.comresearchgate.net

Physicochemical Properties : The nitrogen atom in the pyridine ring can form hydrogen bonds and improves the water solubility of molecules, which is a desirable trait for pharmaceutical candidates. nih.gov

Synthetic Versatility : The pyridine ring can be readily functionalized, allowing chemists to synthesize a large library of derivatives for drug discovery and other applications. nih.govbohrium.com

Beyond pharmaceuticals, pyridine derivatives are also integral to the development of agrochemicals, functional nanomaterials, and as ligands in organometallic catalysis. nih.govresearchgate.net The ongoing development of novel, efficient synthetic methods, such as multicomponent reactions, continues to expand the accessibility and application of substituted pyridines. bohrium.com

Chemical Significance of Nitro and Benzyloxy Moieties in Pyridine Chemistry

The properties and reactivity of the pyridine core in 2-(benzyloxy)-5-nitropyridine are significantly modulated by the attached nitro and benzyloxy groups.

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, which has a profound impact on the reactivity of the pyridine ring. mdpi.com Its presence makes the pyridine ring electron-deficient, which deactivates it towards electrophilic aromatic substitution reactions. wikipedia.org Conversely, this electron deficiency makes the ring more susceptible to nucleophilic substitution, a crucial feature for synthetic chemists. wikipedia.orgmdpi.com Furthermore, the nitro group is a versatile functional handle; it can be readily reduced to an amino group (-NH₂), which opens up a gateway for a wide range of further chemical transformations and the synthesis of amino-substituted pyridine derivatives.

The Benzyloxy Group (-OCH₂Ph): The benzyloxy group, a benzyl (B1604629) ether, also plays a critical role. It can serve as a protecting group for a hydroxyl functionality, which can be removed under specific conditions to reveal the reactive hydroxyl group later in a synthetic sequence. smolecule.com The presence of the benzyloxy group also increases the lipophilicity of the molecule and can influence how it interacts with biological targets like enzymes or receptors through steric and hydrophobic interactions. In some contexts, benzyl groups attached to the pyridine nitrogen are used to activate the ring, facilitating dearomatization reactions to produce medicinally relevant saturated heterocycles like piperidines. rsc.org

Table 2: Role of Functional Groups in this compound

| Functional Group | Significance in Chemical Synthesis |

|---|---|

| Pyridine Ring | Core scaffold in many pharmaceuticals and natural products; provides a platform for diverse functionalization. nih.govresearchgate.net |

| Nitro Group | Strong electron-withdrawing group; activates the ring for nucleophilic substitution and can be reduced to an amine. wikipedia.orgmdpi.com |

| Benzyloxy Group | Acts as a protecting group; modulates lipophilicity and steric profile; can influence biological target binding. smolecule.com |

Overview of Current Research Directions for this compound

Current research involving this compound primarily focuses on its utility as a key intermediate for constructing more complex, high-value molecules, particularly those with potential therapeutic applications. Its pre-functionalized structure allows for efficient and targeted synthetic strategies.

A notable area of research is in the development of novel analgesic agents. For instance, this compound has been employed as a starting material in the synthesis of a series of 3,5-disubstituted pyridin-2(1H)-ones. nih.gov In this multi-step synthesis, the bromine atom of 2-(benzyloxy)-3-bromo-5-nitropyridine (a derivative of the title compound) is replaced via a Suzuki coupling reaction. nih.gov Subsequent chemical modifications eventually lead to compounds that have shown potent anti-allodynic effects in animal models of inflammatory pain. nih.gov This line of research highlights the compound's role as a scaffold for developing new treatments for chronic pain, a significant global health issue.

The broader field of nitropyridine chemistry continues to be an active area of investigation. Researchers are exploring new synthetic methodologies to access diversely substituted nitropyridines and are studying their reactions to create novel compounds for medicinal chemistry and materials science. researchgate.netresearchgate.net The strategic placement of the nitro and benzyloxy groups makes this compound a valuable player in these ongoing synthetic endeavors.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSNUJNCJUGMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304284 | |

| Record name | 2-benzyloxy-5-nitro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75926-54-4 | |

| Record name | NSC165277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyloxy-5-nitro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 5 Nitropyridine

Established Synthetic Routes and Precursors

Regioselective Nitration and Subsequent Etherification Strategies

This pathway involves the initial introduction of a nitro group onto the pyridine (B92270) ring, followed by the formation of the benzyl (B1604629) ether.

Direct nitration of pyridine itself is often challenging and can lead to low yields due to the deactivating effect of the nitrogen atom in the ring. researchgate.net However, the nitration of substituted pyridines, such as 2-aminopyridine, provides a more viable route to 5-nitropyridine precursors. A common method involves treating 2-aminopyridine with a mixture of concentrated sulfuric acid and fuming nitric acid. guidechem.com This reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitro group is directed to the 5-position. The resulting 2-amino-5-nitropyridine is a key intermediate.

Following nitration, the amino group of 2-amino-5-nitropyridine is converted to a hydroxyl group. This is typically achieved through a diazotization reaction, where the amine is treated with sodium nitrite in an acidic solution (e.g., hydrochloric acid) at low temperatures, followed by hydrolysis of the resulting diazonium salt. google.comdissertationtopic.net This process yields 2-hydroxy-5-nitropyridine, the direct precursor for the subsequent etherification step. One reported method involves refluxing 2-amino-5-nitropyridine with 10% sodium hydroxide (B78521), followed by neutralization with hydrochloric acid to yield 2-hydroxy-5-nitropyridine. prepchem.com Another approach describes a one-pot synthesis where 2-aminopyridine is first nitrated and then converted to 2-hydroxy-5-nitropyridine without isolation of the intermediate. google.com

| Precursor | Reagents | Product | Yield |

| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | 2-Amino-5-nitropyridine | 85.7% guidechem.com |

| 2-Amino-5-nitropyridine | 10% NaOH, then HCl | 2-Hydroxy-5-nitropyridine | 60% prepchem.com |

With 2-hydroxy-5-nitropyridine in hand, the final step is the formation of the benzyl ether linkage. This O-benzylation is a nucleophilic substitution reaction where the hydroxyl group, typically deprotonated by a base to form a more nucleophilic alkoxide, attacks benzyl halide (e.g., benzyl bromide or benzyl chloride). The choice of base and solvent is crucial for the efficiency of this reaction. While specific conditions for the O-benzylation of 2-hydroxy-5-nitropyridine to form 2-(benzyloxy)-5-nitropyridine are not detailed in the provided search results, general protocols for O-benzylation of similar hydroxy-heterocycles often employ bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Nucleophilic Aromatic Substitution Approaches Utilizing Halopyridines

This alternative strategy involves the displacement of a halide from a pre-functionalized nitropyridine ring by a benzyl alkoxide nucleophile.

2-Chloro-5-nitropyridine (B43025) is a pivotal intermediate in this synthetic route. chemicalbook.com Its preparation often starts from 2-hydroxy-5-nitropyridine, which can be synthesized as described in section 2.1.1.1. The chlorination of 2-hydroxy-5-nitropyridine is commonly achieved using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). dissertationtopic.netchemicalbook.com This reaction converts the hydroxyl group into a good leaving group (a chlorophosphate ester), which is subsequently displaced by a chloride ion. A reported procedure involves reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at 100-105°C, resulting in a high yield of 2-chloro-5-nitropyridine. chemicalbook.com

| Precursor | Reagents | Product | Yield |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 2-Chloro-5-nitropyridine | 95.3% chemicalbook.com |

| 2-Hydroxy-5-nitropyridine | PCl₅/POCl₃ | 2-Chloro-5-nitropyridine | Total yield 41.1% (from 2-aminopyridine) dissertationtopic.net |

The final step in this pathway is a nucleophilic aromatic substitution (SNA) reaction. fishersci.co.uk The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, particularly at the 2-position. In this reaction, benzyl alcohol is deprotonated by a strong base, such as potassium hydroxide, to form the benzyl alkoxide nucleophile. This nucleophile then attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitropyridine ring, leading to the displacement of the chloride ion and the formation of this compound. semanticscholar.org A specific method for a similar transformation, the synthesis of 2-benzyloxypyridine, involves heating a mixture of benzyl alcohol, 2-chloropyridine, and powdered potassium hydroxide in toluene with azeotropic removal of water. semanticscholar.org This method, which can be adapted for 2-chloro-5-nitropyridine, highlights the use of a strong base to facilitate the formation of the nucleophile.

| Reactant 1 | Reactant 2 | Base | Product |

| 2-Chloro-5-nitropyridine | Benzyl alcohol | Potassium Hydroxide | This compound |

Palladium-Catalyzed Alkylation and Cross-Coupling Methods

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, these methods can be applied to introduce the benzyloxy group onto the pyridine ring.

One common approach involves the cross-coupling of a halogenated pyridine derivative, such as 2-chloro-5-nitropyridine, with benzyl alcohol in the presence of a palladium catalyst and a suitable base. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the alcohol (or its corresponding alkoxide) and reductive elimination to yield the desired product and regenerate the catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of these reactions. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and XPhos have been reported to be effective in promoting similar coupling reactions. thieme-connect.de The ligand influences the reactivity and stability of the palladium complex, thereby affecting the reaction rate and selectivity.

While direct palladium-catalyzed C-O bond formation is a viable strategy, alternative approaches such as decarboxylative coupling reactions have also been explored for similar transformations. thieme-connect.de These methods offer alternative pathways that may be advantageous under specific conditions or for particular substrates.

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring a safe and efficient process. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the nature and stoichiometry of the base and catalyst.

Influence of Solvent Systems and Temperature Control

The solvent plays a multifaceted role in a chemical reaction. It must dissolve the reactants, facilitate heat transfer, and can influence the reaction rate and selectivity. For the synthesis of this compound, a variety of organic solvents could be employed, with the choice depending on the specific synthetic route. For instance, in the synthesis of related nitropyridine derivatives, solvents like dichloroethane have been used. chemicalbook.com The polarity and boiling point of the solvent are critical considerations.

Temperature control is another vital aspect of reaction optimization. Many synthetic transformations, including nitration and subsequent nucleophilic substitution reactions, are exothermic. researchgate.net Precise temperature control is necessary to prevent runaway reactions and the formation of unwanted byproducts. For example, in the synthesis of 2-hydroxy-5-nitropyridine, a precursor to 2-chloro-5-nitropyridine, reaction temperatures are carefully controlled during nitration and diazotization steps, often involving cooling to temperatures as low as -5 to 0 °C. google.comgoogle.com Subsequent chlorination steps may require elevated temperatures, for instance, in the range of 120-125 °C. google.com

Role of Base, Catalysts, and Stoichiometry

The choice of base is critical in reactions where a proton is generated, such as in the reaction of an alcohol with a halide. The base serves to neutralize the acid produced, driving the reaction to completion. Common bases used in organic synthesis include inorganic bases like potassium carbonate and organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com The strength and solubility of the base can significantly impact the reaction outcome.

In palladium-catalyzed reactions, the catalyst system, comprising the palladium source and the ligand, is of utmost importance. The nature of the ligand can influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity. ucmerced.edu The catalyst loading is also a key parameter to optimize, as using too little catalyst can lead to slow or incomplete reactions, while using too much can be uneconomical and may lead to difficulties in purification.

The stoichiometry of the reactants is another fundamental parameter to be optimized. While a 1:1 molar ratio of reactants is often the starting point, it may be beneficial to use one reactant in excess to drive the reaction to completion, especially if one of the reactants is inexpensive or easily removed after the reaction. Careful control of the molar ratios of reactants, catalysts, and bases is essential for achieving high yields and minimizing waste. google.comgoogle.com

Scalability and Process Intensification in this compound Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including safety, efficiency, and cost-effectiveness. Process intensification, which aims to develop smaller, safer, and more efficient manufacturing processes, is a key strategy for addressing these challenges.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool for process intensification. cetjournal.it In a continuous flow reactor, reactants are continuously pumped through a tube or a series of tubes, where they mix and react. This technology offers several advantages over traditional batch reactors, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. cetjournal.itbme.hu

The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is particularly beneficial for highly exothermic or hazardous reactions. cetjournal.itbme.hu This enables reactions to be carried out at higher temperatures and concentrations than would be safe in a batch reactor, leading to faster reaction rates and increased throughput. google.com

For the synthesis of this compound, a continuous flow process could offer significant advantages. For example, the nitration of pyridine derivatives, which is often a hazardous operation on a large scale, could be performed more safely in a continuous flow reactor. Furthermore, subsequent reactions, such as the introduction of the benzyloxy group, could also be carried out in a continuous flow system, potentially allowing for a "telescoped" synthesis where the product from one step is directly fed into the next reactor without isolation of intermediates. nih.gov This approach can significantly reduce processing time, solvent usage, and waste generation. nih.gov

The scalability of continuous flow processes is another key advantage. Instead of increasing the size of the reactor, which can be challenging and expensive, production can be scaled up by running the process for a longer time or by using multiple reactors in parallel. uni-muenchen.de

Chemical Transformations and Reaction Pathways of 2 Benzyloxy 5 Nitropyridine

Reduction Reactions of the Nitro Group

The most common transformation of the 5-nitro group is its reduction to an amino group, which is a key step in the synthesis of various functionalized pyridines. This conversion can be accomplished through several methods, primarily catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in 2-(benzyloxy)-5-nitropyridine to yield 2-(benzyloxy)-5-aminopyridine. nih.gov This process is favored for its clean reaction profile and high yields. The most common catalyst used for this transformation is palladium on activated carbon (Pd/C). vulcanchem.com The reaction is typically carried out under a hydrogen gas atmosphere in a suitable solvent, such as ethanol (B145695) or methanol. nih.govnih.gov

In some cases, improvements to the standard hydrogenation procedure are sought to prevent the formation of undesired byproducts, such as hydroxylamines. google.com Research into the catalytic hydrogenation of aromatic nitro compounds has shown that the addition of catalytic amounts of vanadium compounds can suppress the accumulation of hydroxylamine (B1172632) intermediates, leading to a more efficient and selective conversion to the desired amine. google.com

Table 1: Conditions for Catalytic Hydrogenation of this compound

| Catalyst | Reagents & Solvents | Temperature & Pressure | Outcome | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂), Ethanol (EtOH) / Water (H₂O) | Reflux | Improved yield of 3 (84%) | nih.gov |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Not specified | Reduction of nitro to amino group | vulcanchem.com |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂, 1 bar), Methanol (MeOH) | 40 °C | Full conversion | nih.gov |

This table is interactive. Click on the headers to sort the data.

Besides catalytic hydrogenation, the nitro group of this compound can be reduced to the corresponding amine using various chemical reducing agents. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule.

Commonly used reagents for this purpose include metals in acidic media. For instance, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is an effective system for this reduction. Another prevalent method involves the use of iron powder (Fe) in the presence of an acid, such as acetic acid or hydrochloric acid, or with an additive like ammonium (B1175870) chloride (NH₄Cl) in an alcohol-water mixture. nih.govambeed.com These classical methods provide a reliable alternative for generating 2-(benzyloxy)-5-aminopyridine.

Table 2: Chemical Reduction Methods for this compound

| Reducing Agent | Reagents & Solvents | Conditions | Outcome | Reference |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Not specified | Forms 2-(Benzyloxy)-5-aminopyridine | |

| Iron (Fe) | Ammonium Chloride (NH₄Cl), Ethanol (EtOH) / Water (H₂O) | Not specified | Yielded 70% of the amino derivative | nih.gov |

| Iron (Fe) | Hydrochloric Acid (HCl) | Not specified | Standard method for nitro group reduction | ambeed.com |

This table is interactive. Click on the headers to sort the data.

Oxidation Reactions Involving the Benzyloxy Moiety

The benzyloxy group in this compound can undergo oxidative reactions, primarily leading to its cleavage. This deprotection strategy is crucial for revealing a hydroxyl group at the 2-position of the pyridine (B92270) ring, which can then be used in further synthetic steps.

The benzyloxy group is generally stable, but it can be removed under specific oxidative conditions. One approach involves oxidation of the benzyl (B1604629) ether to a benzoate (B1203000) ester using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting ester is more susceptible to hydrolysis, typically under basic conditions, to yield the corresponding alcohol.

Alternatively, oxidative cleavage of benzyl ethers can be achieved using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for activated systems like p-methoxybenzyl ethers. organic-chemistry.org For simple benzyl ethers, this cleavage can be promoted by photoirradiation in the presence of DDQ. organic-chemistry.org Other modern methods include the use of oxoammonium salts, which can effect the cleavage under mild, room temperature conditions. researchgate.net These reactions likely proceed via a hydride abstraction from the benzylic carbon. researchgate.net Electrochemical methods have also been developed for the metal-free oxidative cleavage of benzylic C–N and C–O bonds. mdpi.com

Nucleophilic Aromatic Substitution Reactions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is significantly enhanced by the strong electron-withdrawing nature of the nitro group at the 5-position. georganics.sk This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The nitro group is a powerful activating group for SNAr reactions and can also function as a leaving group, although it is less common than halides. georganics.skrsc.org Its displacement is facilitated in highly activated aromatic systems. rsc.org Nucleophilic aromatic substitution on nitropyridines can occur where the nitro group is replaced by various nucleophiles, such as amines or thiols, often in the presence of a base. The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.com The stability of this intermediate is enhanced by the electron-withdrawing nitro group. masterorganicchemistry.comscirp.org While displacement of halogens from similar nitropyridine structures is more frequently documented, the direct substitution of the nitro group represents a viable, though less common, synthetic pathway. researchgate.net

Compound Index

Investigations of Reactivity at Other Pyridine Positions

The pyridine ring in this compound has three potential electrophilic sites: the C2, C4, and C6 positions. acs.org It also has two potential nucleophilic sites at the C3 and C5 positions, in addition to the nitrogen atom. acs.org The presence of the electron-withdrawing nitro group at the 5-position and the electron-donating benzyloxy group at the 2-position significantly influences the reactivity of the other positions on the pyridine ring. The nitro group deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. georganics.sk

Theoretical studies on related azaindoles, which feature a fused pyridine ring, indicate that the C4 and C6 positions are the most likely sites for nucleophilic attack. thieme-connect.de While direct studies on the reactivity of the C3, C4, and C6 positions of this compound are not extensively detailed in the provided results, general principles of pyridine chemistry suggest that these positions can be functionalized under specific conditions. For instance, vicarious nucleophilic substitution (VNS) is a known method for the C-H functionalization of electrophilic nitropyridines, typically occurring in the vicinity of the nitro group. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are pivotal in modifying heterocyclic compounds like this compound. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules.

A significant transformation involving this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. wikipedia.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of nitropyridines, this reaction has been successfully applied to synthesize various substituted 2-ethynyl-5-nitropyridines. doi.org

The general conditions for a Sonogashira coupling involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base in an appropriate solvent. wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups, including the nitro group present in this compound. jk-sci.com While specific examples detailing the Sonogashira coupling of 2-halo-5-(benzyloxy)pyridine derivatives were not found, the successful coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes suggests that a similar reactivity can be expected for appropriately halogenated precursors of this compound. doi.org

Table 1: General Conditions for Sonogashira Coupling

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | jk-sci.commdpi.com |

| Copper(I) Co-catalyst | CuI, CuBr | jk-sci.com |

| Base | Et₂NH, Et₃N, Na₂CO₃ | jk-sci.comrsc.org |

Mechanistic Insights into Key Reaction Pathways

The mechanism of the Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. numberanalytics.com

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (e.g., a halogenated derivative of this compound) to form a Pd(II) species. numberanalytics.com

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. numberanalytics.com

Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex. numberanalytics.com

Reductive Elimination : The resulting Pd(II)-alkynyl complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. numberanalytics.com

In the case of palladium-catalyzed sp-sp³ cross-coupling of benzyl bromides with lithium acetylides, the reaction is proposed to proceed via oxidative addition of the benzyl bromide to the Pd(0) catalyst. nih.gov

Comparative Reactivity Studies with Related Pyridine Derivatives

The reactivity of this compound can be understood by comparing it with related pyridine derivatives.

Effect of the Nitro Group : The strong electron-withdrawing nature of the nitro group at the 5-position makes the pyridine ring electron-deficient. georganics.sk This significantly enhances its susceptibility to nucleophilic attack, particularly at positions ortho and para to the nitro group. georganics.sk For instance, 2-chloro-5-nitropyridine (B43025) readily undergoes nucleophilic substitution of the chlorine atom. nih.govdtic.mil In contrast, electrophilic aromatic substitution is retarded. georganics.sk

Effect of the Benzyloxy Group : The benzyloxy group at the 2-position is an electron-donating group, which would typically activate the ring towards electrophilic substitution. However, the deactivating effect of the nitro group is dominant. The benzyloxy group can also be cleaved under certain reaction conditions.

Comparison with other Nitropyridines : The position of the nitro group is crucial. For example, in 3-nitropyridines, the nitro group activates the ring for vicarious nucleophilic substitution. nih.gov In 2-chloro-3-nitropyridine, the chlorine atom is readily substituted by nucleophiles. vulcanchem.com

A study comparing the reactivity of various (hetero)aryl halides in SNAr reactions with benzyl alcohol showed that electron-withdrawing groups enhance the reaction rate. rsc.org For example, 2-chloro-5-nitropyridine was found to be more reactive than 2-chloropyridine. rsc.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetyl-5-nitropyridine |

| 2-Amino-5-nitropyridine |

| 2-Bromo-5-nitropyridine |

| 2-Chloro-3-nitropyridine |

| 2-Chloro-5-nitropyridine |

| 2-Ethynyl-5-nitropyridine |

| 2-Methoxy-5-nitropyridine |

| 3-Nitropyridine |

| 5-Nitro-2-phenacylpyridine |

| Benzyl bromide |

| Phenylacetylene |

| 2-chloropyridine |

| 2-(p-chlorobenzyloxy)-5-nitropyridine |

| p-chlorobenzyl alcohol |

| sodium methoxide |

| 2-chloro-5-methyl-3-nitropyridine |

| 2-amino-5-methylpyridine |

| 2-amino-3-methylpyridine |

| 2-chloro-3(5)-nitropyridines |

| 4-aminophenol |

| ethyl 2-chloroacetate |

| ethyl 2-chloropropionate |

| ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate |

| N-methylpiperazine |

| ethyl bromoacetate |

| 2-amino-4-methyl-5-nitropyridine |

| 2-chloropyrimidine |

| 2-chloro-6-isopropoxypyridine |

| 2-(benzyloxy)-4-chloropyridine |

| 4-(benzyloxy)-2-chloropyridine |

| 2-chloro-4,6-dimethyl-3-cyanopyridine |

| 2-chloro-6-cyanopyridine |

| 2-bromo-5-fluoropyridine |

| 2-chloro-5-fluoropyridine |

| 2-chloro-6-methylpyridine |

| 2-bromo-5-methoxypyridine |

| 5-Bromo-2-nitropyridine |

| 2-Aminopyrimidines |

| 5-(benzyloxy)pyridin-2(1H)-one |

| 2-(Benzylamino)-5-nitropyridine |

Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxy 5 Nitropyridine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within 2-(benzyloxy)-5-nitropyridine. The analysis of vibrational modes provides a molecular fingerprint, confirming the presence of key structural features such as the pyridine (B92270) ring, the nitro group, the benzyl (B1604629) moiety, and the ether linkage.

The vibrational spectra of substituted pyridines have been extensively studied. doi.orgresearchgate.net The characteristic frequencies are influenced by the nature and position of substituents on the pyridine ring. For this compound, the spectra are a composite of the vibrations from the 2-substituted pyridine ring and the benzyl group.

Key Vibrational Assignments:

Nitro Group (NO₂) Vibrations: The nitro group is a strong electron-withdrawing group and exhibits characteristic strong absorption bands in the IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration (ν_s(NO₂)) is found between 1300-1370 cm⁻¹. mdpi.comrsc.org Deformation and rocking vibrations of the nitro group appear at lower wavenumbers.

C-O-C (Ether) Vibrations: The ether linkage is characterized by its asymmetric and symmetric stretching modes. The asymmetric C-O-C stretching is typically a strong band observed in the 1200-1275 cm⁻¹ region, while the symmetric stretch appears around 1020-1075 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring exhibits C-H stretching vibrations above 3000 cm⁻¹. researchgate.net The C=C and C=N ring stretching vibrations occur in the 1400-1610 cm⁻¹ region. Ring breathing and other deformation modes are observed at lower frequencies. The substitution pattern significantly affects the positions of these bands.

Benzyl Group Vibrations: The aromatic C-H stretching of the phenyl ring is observed in the 3000-3100 cm⁻¹ region. The characteristic phenyl ring C=C stretching vibrations are seen near 1600, 1580, 1500, and 1450 cm⁻¹. The CH₂ group of the benzylic fragment shows stretching vibrations just below 3000 cm⁻¹.

Experimental data for the closely related isomer, 2-(benzyloxy)-3-nitropyridine, shows strong IR bands at 1604, 1571, 1518, 1435, and 1355 cm⁻¹, which are consistent with these assignments. rsc.org The bands at 1518 and 1355 cm⁻¹ are characteristic of the NO₂ group. rsc.org

Table 1: Representative Vibrational Frequencies for Substituted Nitropyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch (Pyridine, Phenyl) | 3000 - 3100 |

| CH₂ Asymmetric/Symmetric Stretch | 2920 - 2980 |

| C=C, C=N Ring Stretch (Pyridine) | 1400 - 1610 |

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C-O-C Asymmetric Stretch | 1200 - 1275 |

| C-O-C Symmetric Stretch | 1020 - 1075 |

Note: This table is a generalized representation based on data for various substituted pyridines. mdpi.comrsc.orgnipne.ro

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment. acs.orgacs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the protons on the pyridine ring, the benzyl group's phenyl ring, and the benzylic methylene (B1212753) (CH₂) group.

Published data for this compound in CDCl₃ shows the following key signals:

A singlet at 5.49 ppm, integrating to two protons, is assigned to the benzylic methylene protons (-O-CH₂-Ph). rsc.org

The protons of the phenyl ring appear as a multiplet between 7.34 and 7.46 ppm, integrating to five protons. rsc.org

The pyridine ring protons show characteristic downfield shifts due to the ring's electron-deficient nature and the strong deshielding effect of the nitro group. The proton at the 6-position (H-6) appears as a doublet at 9.09 ppm (J = 2.6 Hz). The proton at the 4-position (H-4) is a doublet of doublets at 8.36 ppm (J = 9.1, 2.7 Hz), and the proton at the 3-position (H-3) is a doublet at 6.87 ppm (J = 9.1 Hz). rsc.org The coupling constants confirm the ortho and meta relationships between the pyridine protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

The benzylic carbon (-O-CH₂-Ph) signal is found at 69.8 ppm. rsc.org

The carbons of the phenyl ring appear in the typical aromatic region between 127 and 135 ppm. rsc.org

The pyridine ring carbons are significantly affected by the substituents. The carbon bearing the benzyloxy group (C-2) and the carbon bearing the nitro group (C-5) are highly deshielded. The signals for the pyridine ring carbons in CDCl₃ are observed at 168.9 (C-2), 145.4 (C-6), 138.9 (C-5), 134.4 (C-4), and 110.8 (C-3) ppm. rsc.org

Table 2: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.09 | Doublet (d) | 2.6 | Pyridine H-6 |

| 8.36 | Doublet of Doublets (dd) | 9.1, 2.7 | Pyridine H-4 |

| 7.46 - 7.34 | Multiplet (m) | - | Phenyl H (5H) |

| 6.87 | Doublet (d) | 9.1 | Pyridine H-3 |

| 5.49 | Singlet (s) | - | -O-CH₂-Ph (2H) |

Data sourced from a study by Li, et al. rsc.org

Table 3: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 168.9 | Pyridine C-2 |

| 145.4 | Pyridine C-6 |

| 138.9 | Pyridine C-5 |

| 135.0 | Phenyl C-ipso |

| 134.4 | Pyridine C-4 |

| 128.8 | Phenyl C |

| 128.6 | Phenyl C |

| 128.1 | Phenyl C |

| 110.8 | Pyridine C-3 |

| 69.8 | -O-CH₂-Ph |

Data sourced from a study by Li, et al. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which helps confirm the molecular structure. The compound has a molecular formula of C₁₂H₁₀N₂O₃, corresponding to a monoisotopic mass of approximately 230.07 Da. chemspider.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will first form a molecular ion (M⁺˙ or [M+H]⁺). The fragmentation of this ion is predictable based on the structure. Key expected fragmentation pathways include:

Loss of the benzyl group: A primary fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. The remaining fragment would be the 5-nitropyridin-2-olate anion radical.

Loss of the nitro group: Cleavage of the C-NO₂ bond can lead to the loss of NO₂ (46 Da), resulting in a fragment ion at m/z 184.

Tropylium (B1234903) ion formation: The benzyl cation at m/z 91 can rearrange to the highly stable tropylium ion, which is a common feature in the mass spectra of compounds containing a benzyl moiety.

Cleavage of the ether bond: Scission of the benzyl-oxygen bond can also occur, leading to other characteristic fragments.

Analysis of related compounds like 2-(benzylamino)-5-nitropyridine by GC-MS confirms that these fragmentation patterns are typical for this class of molecules. nih.gov

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing (where applicable for derivatives)

Studies on derivatives such as 2-N-phenylamino-methyl-nitro-pyridine isomers and 2-benzyloxy- doi.orgacs.orgaip.orgtriazolo[1,5-a]quinazolin-5(4H)-one reveal several key structural features that are likely to be present in this compound: mdpi.commdpi.com

Intermolecular Interactions: In the solid state, molecules are arranged in a crystal lattice stabilized by various non-covalent interactions. For nitropyridine derivatives, N–H···O or C–H···O hydrogen bonds involving the oxygen atoms of the nitro group are common and play a critical role in stabilizing the crystal framework. mdpi.com

Computational Chemistry and Mechanistic Studies of 2 Benzyloxy 5 Nitropyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the properties of 2-(benzyloxy)-5-nitropyridine. These methods allow for a detailed analysis of its electronic structure, which is key to understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. For substituted nitropyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), provide a reliable representation of the molecular structure. ias.ac.in

The geometry of this compound is characterized by the planar pyridine (B92270) ring and the attached benzyloxy and nitro groups. The benzyloxy group, with its flexible ether linkage, can adopt various conformations, and DFT calculations help identify the lowest energy conformer. The nitro group, being a strong electron-withdrawing group, significantly influences the geometry and electronic distribution of the pyridine ring. The planarity of the nitro group with respect to the pyridine ring is crucial for its electron-withdrawing effect through resonance.

Table 1: Representative Predicted Geometric Parameters for 2-Substituted-5-nitropyridines from DFT Calculations

| Parameter | Typical Predicted Value |

| C2-O Bond Length | ~1.35 Å |

| C5-N Bond Length | ~1.47 Å |

| O-N-O Angle (NO2) | ~125° |

| C-N-O Angle (NO2) | ~117° |

| Pyridine Ring Dihedral Angles | < 1° (near planar) |

Note: These are typical values for analogous structures; specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. ias.ac.in

For this compound, the presence of the electron-donating benzyloxy group and the electron-withdrawing nitro group significantly influences the HOMO and LUMO energy levels. The nitro group, being a strong deactivator, lowers the energy of the LUMO, making the pyridine ring more susceptible to nucleophilic attack. The HOMO is typically distributed over the benzyloxy group and the pyridine ring, while the LUMO is predominantly localized on the pyridine ring, particularly on the carbon atoms ortho and para to the nitro group.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ias.ac.in FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for synthetic chemists.

Table 2: Typical FMO Parameters for Substituted Nitropyridines

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates greater nucleophilicity |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates greater electrophilicity |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap suggests higher reactivity |

Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) Surface Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution in a molecule by describing the bonding in terms of localized orbitals. This analysis can quantify the delocalization of electron density and the strength of interactions between different parts of the molecule. For this compound, NBO analysis can reveal the extent of electron donation from the benzyloxy group to the pyridine ring and the strong electron-withdrawing effect of the nitro group.

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive and negative potential. For this compound, the ESP surface would show a region of high negative potential (red) around the oxygen atoms of the nitro group, indicating their electron-rich nature. Regions of positive potential (blue) would be expected around the hydrogen atoms and near the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing nitro group, highlighting their susceptibility to nucleophilic attack.

Mechanistic Investigations through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step process of chemical reactions involving this compound. It allows for the elucidation of reaction mechanisms, the identification of transient intermediates and transition states, and the calculation of reaction energetics.

Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the leaving group at the C2 position of a pyridine ring (e.g., a halogen) is replaced by a benzyloxy group. Computational modeling can trace the entire reaction pathway of this process.

The generally accepted mechanism for SNAr reactions involves two steps:

Nucleophilic Attack: The nucleophile, in this case, the benzyl (B1604629) alcohol anion (benzyloxide), attacks the electron-deficient carbon atom at the C2 position of the 5-nitropyridine ring. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comscirp.org This intermediate is a resonance-stabilized carbanion.

Leaving Group Departure: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound. masterorganicchemistry.com

Computational modeling can locate the transition state for each of these steps. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By analyzing the geometry of the transition state, chemists can gain insights into the factors that control the reaction rate.

Energy Profile Calculations for Synthetic Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the entire reaction can be constructed. This profile provides a quantitative measure of the reaction's feasibility and kinetics. The difference in energy between the reactants and the highest transition state gives the activation energy, which is directly related to the reaction rate.

For the synthesis of this compound, energy profile calculations can be used to compare different potential leaving groups or reaction conditions. For instance, comparing the activation energies for the reaction starting from 2-chloro-5-nitropyridine (B43025) versus 2-fluoro-5-nitropyridine (B1295090) can predict which starting material will react faster. In SNAr reactions, the C-F bond is often broken more readily than the C-Cl bond, a counterintuitive finding that has been explained through computational studies. masterorganicchemistry.com

Furthermore, computational studies can investigate the role of the solvent in the reaction mechanism. By including solvent molecules in the calculations (either explicitly or through a continuum model), their effect on the stability of the intermediates and transition states can be assessed, leading to a more accurate prediction of the reaction outcome. scirp.org

In Silico Approaches for Intermolecular Interactions and Molecular Recognition

Computational methods are powerful tools for predicting how a molecule will interact with its environment, including other molecules of its kind in a crystal lattice or biological macromolecules. These techniques provide insights into the forces governing molecular recognition, which is fundamental in materials science and drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

Although no specific molecular docking studies featuring this compound were identified in the searched literature, research on analogous compounds demonstrates the utility of this approach. For instance, studies on other nitropyridine derivatives, such as 2-methoxy-4-methyl-5-nitropyridine, have utilized molecular docking to evaluate their potential as inhibitors for specific cancer-related proteins. researchgate.net Such studies typically report a binding affinity or docking score, which is a measure of the predicted strength of the interaction. The analysis also identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

For this compound, a hypothetical molecular docking study against a protein target would yield data that could be presented as follows:

Table 1: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes to show the type of data generated from molecular docking studies.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Example Kinase 1 | -8.5 | Lys78, Glu95, Leu148 | Hydrogen Bond, Pi-Alkyl |

| Example Protease A | -7.2 | Asp25, Gly27, Val82 | Hydrogen Bond, Hydrophobic |

In such a study, the nitro group of this compound could act as a hydrogen bond acceptor, while the pyridine ring and the benzyl group could engage in π-π stacking or hydrophobic interactions. nih.gov These interactions are critical for the stability of the ligand-protein complex. researchgate.netnih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. mdpi.comresearchgate.net It partitions the crystal space into regions where the electron density of a given molecule dominates, creating a unique surface for each molecule. mdpi.com By mapping various properties onto this surface, researchers can gain a detailed understanding of the close contacts between neighboring molecules. mdpi.comresearchgate.net

No crystal structure or Hirshfeld surface analysis for this compound is available in the reviewed literature. However, comprehensive Hirshfeld surface analyses have been performed on more complex molecules containing a benzyloxy group, such as 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one. mdpi.comresearchgate.net These studies serve as an excellent guide to the methodology.

The analysis generates several key graphical outputs:

d_norm surface: This surface maps the normalized contact distance, highlighting regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii), which are often hydrogen bonds. mdpi.com

For a related compound, 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, the Hirshfeld analysis revealed the following distribution of intermolecular contacts:

Table 2: Intermolecular Contact Contributions for 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one This data is for a related compound and illustrates the output of a Hirshfeld surface analysis.

| Contact Type | Contribution (%) |

| H···H | 49.7% |

| C···H/H···C | 13.2% |

| O···H/H···O | 12.8% |

| N···H/H···N | 12.7% |

Source: Adapted from a study on 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one. kisti.re.kr

Should a crystal structure for this compound be determined, a similar analysis would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, given the presence of aromatic rings and the nitro group. The analysis would quantify how these weak forces dictate the molecular packing in the solid state.

Applications of 2 Benzyloxy 5 Nitropyridine in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The utility of 2-(Benzyloxy)-5-nitropyridine as a synthetic intermediate stems from the distinct reactivity of its functional groups. The nitro group and the benzyloxy group can be selectively modified, allowing for the stepwise construction of complex molecular architectures.

The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amino group (NH2) under various conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with metals in acidic media like iron and hydrochloric acid. ambeed.comnih.gov This transformation is fundamental, as it introduces a nucleophilic amino group, which is a key component in the formation of amides, ureas, and fused heterocyclic systems. ntnu.no

The benzyloxy group, on the other hand, often serves as a protecting group for a hydroxyl function. Its removal by catalytic hydrogenation unmasks a 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. researchgate.net This pyridone scaffold is a common feature in many biologically active compounds. researchgate.net The ability to perform these transformations selectively makes this compound a highly adaptable component in multi-step syntheses.

Table 1: Key Chemical Transformations of this compound

| Transformation | Reagents/Conditions | Resulting Functional Group | Significance |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C or Fe, HCl | Amino (-NH₂) | Introduces a key nucleophilic center for building nitrogen-containing heterocycles and other functionalities. ambeed.comnih.gov |

Building Block in the Construction of Pharmacologically Relevant Scaffolds

Pyridine (B92270) and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in a vast number of pharmaceuticals. mdpi.comnih.gov this compound serves as a crucial starting material for several classes of these pharmacologically important molecules.

The reduction of the nitro group to form 2-benzyloxy-5-aminopyridine is a common step in the synthesis of molecules targeting various diseases. This resulting amine can undergo further reactions, such as cyclization, to form fused heterocyclic systems like imidazopyridines, which are known to possess a wide range of biological activities, including acting as kinase inhibitors and antagonists for protein-protein interactions. mdpi.comresearchgate.net For instance, substituted aminopyridines are precursors in the synthesis of imidazopyridine-based PD-1/PD-L1 antagonists, which are investigated in cancer immunotherapy. nih.gov Similarly, related structures like ethyl 6-(benzyloxy)-5-nitropyridine-2-carboxylate have been used in the design of α-helix mimetics for potential antitumor applications. kuleuven.be

The pyridine core is a key feature in drugs targeting a variety of conditions, and the ability to functionalize it systematically using precursors like this compound is essential for drug discovery. nih.gov

Table 2: Examples of Pharmacological Scaffolds Derived from Nitropyridine Precursors

| Scaffold | Therapeutic Area | Synthetic Role of Nitropyridine Intermediate |

|---|---|---|

| Imidazopyridines | Oncology, Virology | The nitro group is reduced to an amine, which is then used in a cyclization reaction to form the fused imidazole (B134444) ring. nih.govmdpi.com |

| Kinase Inhibitors | Oncology | The pyridine ring serves as a core structure that can be elaborated to fit into the ATP-binding pocket of kinases. nih.gov |

Precursor in the Development of Agrochemicals

The application of nitropyridine derivatives extends into the field of agrochemicals, where they serve as intermediates for various herbicides and insecticides. guidechem.com The structural analogue, 2-chloro-5-nitropyridine (B43025), is a known precursor for potent agrochemicals. nih.govgoogle.com It is used in the synthesis of compounds that exhibit high herbicidal activity on specific weeds. nih.gov For example, the chlorine atom in 2-chloro-5-nitropyridine can be substituted by nucleophiles to create new derivatives, some of which have been developed into commercial insecticides. nih.gov

This compound can function as a valuable precursor in this area as well. The benzyloxy group can be cleaved and replaced, or the molecule can be otherwise modified to produce structurally similar active ingredients. The core 5-nitropyridine structure is a key component contributing to the biological activity of these agrochemicals.

Utility in Materials Science Research

Beyond its applications in life sciences, this compound and related structures are finding use in materials science. The unique electronic properties conferred by the nitro and benzyloxy groups make it a candidate for the development of novel functional materials.

Development of Functional Materials such as Fluorescent Probes and Sensors

The development of fluorescent probes for chemical sensing is a significant area of research in materials science. nih.gov These probes often rely on an intramolecular charge transfer (ICT) mechanism, which requires molecules to have both an electron-donating and an electron-withdrawing group within a conjugated system.

This compound possesses a strong electron-withdrawing nitro group. While the benzyloxy group itself is not a strong electron donor, the nitro group can be reduced to an amino group, which is a potent electron donor. The resulting 2-benzyloxy-5-aminopyridine would have a "push-pull" electronic structure conducive to fluorescence. This makes this compound a strategic precursor for fluorescent dyes. The synthesis of a flavone (B191248) containing a benzyloxy group has been reported for its use as a fluorescent probe for detecting specific chemicals and changes in pH. rsc.org Similarly, other heterocyclic systems are designed as ratiometric fluorescent probes for biological imaging, underscoring the importance of tunable electronic properties in such materials. mdpi.com The inherent electronic characteristics of the this compound scaffold make it a promising platform for designing new sensory materials.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-5-nitropyridine |

| 2-aminopyridine |

| 2-benzyloxy-5-aminopyridine |

| 2-chloro-5-nitropyridine |

| 2-hydroxy-5-nitropyridine |

| Ethyl 6-(benzyloxy)-5-nitropyridine-2-carboxylate |

| Imidazopyridine |

| Pyridine |

Synthesis and Reactivity of Substituted 2 Benzyloxy 5 Nitropyridine Derivatives

Synthesis of Alkyl, Aryl, and Halogenated Analogs

The substitution pattern of the 2-(benzyloxy)-5-nitropyridine core can be extensively modified to produce a library of analogs with alkyl, aryl, and halogen substituents. These modifications are crucial for tuning the electronic and steric properties of the molecule.

Halogenated Analogs: Halogenation of the pyridine (B92270) ring is a common strategy to introduce a handle for further functionalization, such as cross-coupling reactions. For instance, 2-(benzyloxy)-3-bromo-5-nitropyridine can be synthesized from 2-hydroxy-5-nitropyridine. The initial O-benzylation is followed by bromination to yield the desired product. nih.gov

Aryl Analogs: Aryl groups are typically introduced onto the halogenated scaffold via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for this transformation. Starting from 2-(benzyloxy)-3-bromo-5-nitropyridine, coupling with various arylboronic acids or their esters in the presence of a palladium catalyst and a base affords the corresponding 3-aryl-2-(benzyloxy)-5-nitropyridine derivatives. For example, the reaction with indole-4-boronic acid pinacol (B44631) ester yields 4-(2-(benzyloxy)-5-nitropyridin-3-yl)-1H-indole. nih.gov

Alkyl Analogs: While direct alkylation of the pyridine ring can be challenging, alkyl groups can be introduced using several synthetic strategies. One approach involves the use of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.org Another modern approach involves the radical coupling of bromopyridines with alkyl Grignard reagents, promoted by purple light, which avoids the need for a transition metal catalyst. organic-chemistry.org These general methods for pyridine substitution can be adapted for the this compound system.

Table 1: Synthesis of Substituted this compound Analogs

| Analog Type | Starting Material | Key Reagents | Reaction Type | Product Example | Reference |

|---|---|---|---|---|---|

| Halogenated | 2-Hydroxy-5-nitropyridine | Benzyl (B1604629) bromide, Ag2CO3; Brominating agent | Benzylation, Halogenation | 2-(Benzyloxy)-3-bromo-5-nitropyridine | nih.gov |

| Aryl | 2-(Benzyloxy)-3-bromo-5-nitropyridine | Indole-4-boronic acid pinacol ester, PdCl2(PPh3)2, Na2CO3 | Suzuki-Miyaura Coupling | 4-(2-(Benzyloxy)-5-nitropyridin-3-yl)-1H-indole | nih.gov |

Pyridine Ring-Modified Derivatives and their Synthetic Routes

Modifications at various positions of the pyridine ring, other than direct substitution, lead to a wide array of derivatives with unique reactivity.

The synthesis of 2-substituted-5-nitronicotinamides can be achieved starting from 2-chloro-3-cyano-5-nitropyridine. acs.org This precursor is hydrolyzed to 2-chloro-5-nitronicotinamide, which then undergoes nucleophilic substitution at the 2-position with various alkoxides, benzyl oxide, phenoxide, or amines to yield a series of 2-substituted derivatives. acs.org

Furthermore, analogs with modifications at the 4 or 6 positions, such as 4-methyl-5-nitronicotinamide and 6-methyl-5-nitronicotinamide, have been prepared through multi-step synthetic sequences. acs.org For instance, the synthesis of 6-ethoxy-substituted derivatives can start from 2,6-dichloro-3-nitropyridine, which reacts selectively with sodium ethanolate. acs.org The resulting 6-chloro-2-ethoxy-3-nitropyridine (B3081000) or its isomer can then be further functionalized. acs.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring. For example, 5-fluoro-2-nitropyridine (B1317553) reacts with various alcohols in the presence of a strong base like potassium hydroxide (B78521) in DMSO to form the corresponding ether derivatives. nih.gov This method is highly efficient for introducing benzyloxy-type moieties onto the pyridine ring. nih.gov

Modifications of the Benzyl Moiety and their Impact on Reactivity

The benzyl group in this compound is not merely a passive substituent; its modification can significantly influence the compound's reactivity and properties.

Debenzylation: A common modification is the cleavage of the benzyl ether to unmask the hydroxyl group at the 2-position, leading to the corresponding pyridone. This deprotection can be achieved through various methods. Catalytic hydrogenation (e.g., using Pd/C and H₂) is effective for both reducing the nitro group and cleaving the benzyl ether. nih.gov Alternatively, for substrates sensitive to hydrogenation, chemical reagents like boron tribromide (BBr₃) can be used for selective debenzylation. nih.gov

Substituted Benzyl Groups: The synthesis can start with substituted benzyl alcohols to introduce modified benzyl moieties. For example, 2-(p-chlorobenzyloxy)-5-nitropyridine was synthesized by reacting the sodium salt of p-chlorobenzyl alcohol with 2-chloro-5-nitropyridine (B43025). dtic.mil The reaction conditions, such as the method of salt formation and the solvent, were found to be critical for the success of the synthesis. dtic.mil The electronic nature of the substituent on the benzyl ring (e.g., electron-withdrawing chlorine) can affect the stability and reactivity of the benzylic ether linkage.

Alternative Benzylating Reagents: The compound 2-benzyloxypyridine itself, upon N-methylation to form 2-benzyloxy-1-methylpyridinium triflate, becomes a powerful reagent for benzylating alcohols and carboxylic acids under neutral conditions. d-nb.info This highlights the reactivity imparted by the pyridine ring to the benzyloxy group. This methodology can be extended to use substituted benzyloxypyridines for the transfer of modified benzyl groups. d-nb.info

Table 2: Modifications Involving the Benzyl Moiety

| Modification | Reagents/Conditions | Purpose/Impact | Reference |

|---|---|---|---|

| Debenzylation (Hydrogenation) | H2, Pd/C | Reduces nitro group and cleaves benzyl ether to form a pyridone. | nih.gov |

| Debenzylation (Chemical) | BBr3, CH2Cl2 | Selectively cleaves benzyl ether under non-reducing conditions. | nih.gov |

| Introduction of Substituted Benzyl Groups | Substituted benzyl alcohol, NaH/NaOEt, 2-chloro-5-nitropyridine | Creates analogs with modified electronic properties. | dtic.mil |

| Activation for Benzyl Transfer | Methyl triflate | Forms a pyridinium (B92312) salt that acts as a benzylating agent. | d-nb.info |

Formation of Fused Heterocyclic Systems from this compound Scaffolds

The this compound framework is a valuable starting point for the synthesis of fused heterocyclic compounds, which are prominent structures in medicinal chemistry. researchgate.netscribd.com

One notable example is the synthesis of imidazo[1,2-a]pyridines. This can be achieved from derivatives of 2-chloro-5-nitropyridine. The initial material is converted to a 2-(5-nitropyrid-2-yl)-3-(aryl)aminoisoxazol-5(2H)-one, which upon treatment with a base like triethylamine, undergoes rearrangement to form the fused imidazo[1,2-a]pyridine (B132010) ring system. nih.gov

The synthesis of azaoxindoles and azaindoles has also been described starting from substituted nitropyridines. For instance, condensation of 2-methyl-3-nitropyridine (B124571) derivatives (which can include a benzyloxy substituent) with diethyl oxalate (B1200264) yields the corresponding pyruvates. Reductive cyclization of these intermediates leads to the formation of azaindole-2-carboxylates. researchgate.net

Furthermore, the reduction of the nitro group in this compound derivatives to an amino group provides a key intermediate, a substituted 2-benzyloxy-5-aminopyridine. nih.gov This amino group can then participate in cyclization reactions to form a second ring. For example, reaction with appropriate precursors can lead to the formation of imidazo[4,5-b]pyridines, which are purine (B94841) analogs. researchgate.net The general strategy involves the reduction of a nitropyridine to a diaminopyridine, which then undergoes ring closure to form the fused imidazole (B134444) ring. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on green and sustainable practices, a trend that is strongly influencing the synthesis of pyridine (B92270) derivatives. benthamscience.combohrium.com Future research on 2-(benzyloxy)-5-nitropyridine will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, offer a highly efficient pathway to complex molecules, reducing waste and saving time. bohrium.comnumberanalytics.com The application of MCRs to construct the substituted pyridine core of this compound or its derivatives is a promising avenue for future exploration.

Microwave-Assisted Synthesis: Recognized as a tool in green chemistry, microwave irradiation can accelerate reaction rates, improve yields, and enhance product purity in the synthesis of pyridine derivatives. nih.gov

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for energetic reactions like nitrations. researchgate.netresearchgate.net The synthesis of 4-nitropyridine, a related compound, has been successfully demonstrated using a two-step continuous flow process, suggesting the potential for similar methodologies to be applied to the synthesis of this compound. researchgate.net This approach minimizes the accumulation of potentially explosive intermediates, making the process safer for scale-up. researchgate.net

Green Catalysts and Solvents: The use of less toxic and recyclable catalysts, such as iron-based catalysts for pyridine ring formation, is an area of active research. rsc.org Similarly, the replacement of traditional volatile organic solvents with greener alternatives like ionic liquids is a key trend in sustainable pyridine synthesis. benthamscience.com

| Sustainable Method | Potential Advantage for this compound Synthesis |

| Multicomponent Reactions | Single-step formation of complex derivatives, reducing waste. |

| Microwave-Assisted Synthesis | Faster reaction times and potentially higher yields. |

| Flow Chemistry | Enhanced safety for nitration steps and easier scalability. |

| Green Catalysts (e.g., Iron) | Use of less toxic and more abundant metals. |

| Ionic Liquids | Environmentally friendly solvent alternative. |

Exploration of Unconventional Reactivity and Reaction Mechanisms

Moving beyond traditional synthetic transformations, future research will delve into the untapped reactivity of this compound, exploring novel ways to functionalize the pyridine ring.

Emerging areas of focus include:

Photocatalysis and Radical Chemistry: Visible-light-mediated photocatalysis has emerged as a powerful tool for the functionalization of pyridines under mild conditions. acs.orgrsc.orgsci-hub.se These methods often proceed through radical intermediates, enabling C-H functionalization at positions that are not easily accessible through conventional ionic pathways. acs.orgnih.gov For this compound, this could open up new avenues for introducing substituents at the C-3, C-4, and C-6 positions.

Pyridine N-Oxide Chemistry: The corresponding N-oxide of this compound can serve as a versatile precursor for a variety of functionalizations. Pyridine N-oxides are more reactive towards both electrophiles and nucleophiles than the parent pyridine. arkat-usa.orgsemanticscholar.org They can be used as hydrogen atom transfer (HAT) agents in C-H functionalization reactions or activated to allow for the addition of various nucleophiles. nih.govresearchgate.net

Mechanistic Studies: A deeper understanding of the reaction mechanisms governing the reactivity of nitropyridines is crucial for the rational design of new reactions. nih.gov Mechanistic investigations into both established and novel transformations of this compound will be essential for optimizing reaction conditions and expanding their synthetic utility.

Integration with High-Throughput Experimentation and Automated Synthesis

The fields of medicinal chemistry and materials science are increasingly relying on the rapid synthesis and screening of large compound libraries to accelerate discovery. numberanalytics.comontosight.ai The integration of this compound into these high-throughput workflows is a key future direction.

Key technologies and their impact include:

Automated Synthesis Platforms: Robotic systems are revolutionizing chemical synthesis by enabling the rapid and reliable production of compound libraries with minimal human intervention. nih.govoxfordglobal.comrsc.org These platforms can perform a wide range of reactions, including those necessary for the derivatization of the this compound core. kuleuven.benih.govnih.govsynplechem.com

High-Throughput Screening (HTS): HTS allows for the rapid biological evaluation of large numbers of compounds, facilitating the identification of new drug candidates or materials with desired properties. numberanalytics.comnih.gov The development of diverse libraries based on the this compound scaffold will be crucial for leveraging the power of HTS.

Miniaturization and Flow Chemistry: The combination of flow chemistry with automated platforms allows for the efficient synthesis of compound libraries in small quantities, reducing waste and cost. nih.gov

| Technology | Application to this compound |

| Automated Synthesis Robots | Rapid generation of derivative libraries for screening. |

| High-Throughput Screening | Efficiently testing derivatives for biological activity. |

| Flow Chemistry Integration | Safe and controlled synthesis of diverse analogues. |

Advanced Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. scispace.comnih.gov

Future computational approaches for this compound will likely involve:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including reactivity, electronic structure, and spectroscopic data. scispace.commdpi.com This allows for the in silico screening of potential derivatives of this compound to identify promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com Such models can be developed for derivatives of this compound to predict their efficacy and guide the design of more potent analogues.

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even discover new synthetic routes. sciencedaily.comacs.orgneurips.ccbeilstein-journals.orgnips.cc These tools can be trained on large datasets of chemical reactions to predict the most favorable conditions for the synthesis and functionalization of this compound and its derivatives. beilstein-journals.org

| Computational Method | Application for this compound Derivatives |

| Density Functional Theory (DFT) | Prediction of reactivity, stability, and spectral properties. |

| QSAR | Modeling and prediction of biological activity. |

| Machine Learning / AI | Prediction of optimal reaction conditions and novel synthetic pathways. |

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-5-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 2-chloro-5-nitropyridine can react with benzyl alcohol derivatives under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions . Optimization requires monitoring via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How should researchers characterize the crystallographic and spectroscopic properties of this compound?

- Methodological Answer :